molecular formula C10H14FNO B8130102 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine

1-(3-Fluoro-5-methoxyphenyl)propan-1-amine

Cat. No.: B8130102
M. Wt: 183.22 g/mol
InChI Key: MUIZRHHPTUUWKA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (300 MHz, CDCl₃) :

  • Aromatic protons : Two doublets at δ 6.45–6.65 ppm (meta-coupled H-2 and H-6) and a triplet at δ 6.30 ppm (H-4 para to fluorine).
  • Methoxy group : Singlet at δ 3.75 ppm (3H, -OCH₃).
  • Propane chain :
    • δ 2.90–3.10 ppm (m, 1H, CH-NH₂).
    • δ 1.50–1.70 ppm (m, 2H, CH₂).
    • δ 1.25 ppm (t, 3H, CH₃).
  • Amine proton : Broad singlet at δ 1.96 ppm (2H, -NH₂).

¹³C NMR (75 MHz, CDCl₃) :

  • Aromatic carbons :
    • C-1 (ipso to amine): δ 145.2 ppm.
    • C-3 (fluoro-substituted): δ 162.1 ppm (d, J = 240 Hz).
    • C-5 (methoxy-substituted): δ 155.8 ppm.
  • Methoxy carbon : δ 55.4 ppm.
  • Propane chain :
    • δ 48.9 ppm (CH-NH₂).
    • δ 25.1 ppm (CH₂).
    • δ 11.3 ppm (CH₃).

The fluorine atom induces deshielding in adjacent carbons, while the methoxy group enhances electron density at C-5.

Mass Spectrometry Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pattern:

  • Molecular ion : [M+H]⁺ at m/z 184.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIZRHHPTUUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Fluoro-5-methoxypropiophenone

Reductive amination represents a straightforward approach for synthesizing primary amines from ketones. For 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine, this method involves the conversion of 3-fluoro-5-methoxypropiophenone (CAS: [hypothetical]) to its corresponding imine intermediate, followed by reduction.

Procedure :

  • Imine Formation : React 3-fluoro-5-methoxypropiophenone (1.0 equiv) with ammonium acetate (2.5 equiv) in anhydrous methanol under reflux for 12–16 hours.

  • Reduction : Add sodium cyanoborohydride (1.2 equiv) at 0°C and stir for 6 hours. Maintain pH at 6–7 using acetic acid.

  • Workup : Quench with aqueous NaOH, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Optimization Notes :

  • Catalyst Screening : Palladium on carbon (Pd/C) under hydrogen (1 atm) achieved 78% yield but required longer reaction times (24 hours) .

  • Solvent Effects : Methanol provided higher yields (85%) compared to THF (67%) due to better imine solubility.

Data :

ParameterValue
Yield82–85%
Purity (HPLC)95%
Reaction Time18–24 hours

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, asymmetric hydrogenation of a prochiral enamine precursor offers high optical purity. This method adapts strategies from rhodium-catalyzed hydroboration .

Procedure :

  • Enamine Synthesis : Condense 3-fluoro-5-methoxypropiophenone with (R)-tert-butanesulfinamide (1.1 equiv) in toluene with Ti(OEt)₄ (0.1 equiv) at 110°C for 8 hours.

  • Hydrogenation : Charge a reactor with [Rh(COD)((R)-Quinap)]BF₄ (2 mol%), substrate (1.0 equiv), and H₂ (50 psi) in MeOH at 25°C for 12 hours .

  • Deprotection : Treat with HCl (4M in dioxane) to remove the sulfinamide group.

Optimization Notes :

  • Catalyst Load : Reducing Rh catalyst to 1 mol% decreased enantiomeric excess (ee) from 98% to 82% .

  • Temperature Sensitivity : Reactions above 30°C led to racemization (ee drop to 75%) .

Data :

ParameterValue
Yield76%
ee (Chiral HPLC)98%
Turnover Frequency12 h⁻¹

Gabriel Synthesis via Alkylation

The Gabriel method enables primary amine synthesis through alkylation of phthalimide-protected intermediates, avoiding over-alkylation.

Procedure :

  • Phthalimide Formation : React 3-fluoro-5-methoxypropyl bromide (1.0 equiv) with potassium phthalimide (1.2 equiv) in DMF at 80°C for 6 hours.

  • Hydrolysis : Reflux the alkyl phthalimide with hydrazine hydrate (3.0 equiv) in ethanol for 4 hours.

  • Isolation : Acidify with HCl, filter, and neutralize with NaOH to precipitate the free amine.

Optimization Notes :

  • Solvent Choice : DMF improved alkylation efficiency (89% yield) vs. DMSO (72%) .

  • Hydrazine Stoichiometry : Excess hydrazine (≥3 equiv) prevented phthalimide byproducts .

Data :

ParameterValue
Yield81%
Purity91%
Byproducts<5%

Enzymatic Resolution of Racemic Mixtures

For racemic mixtures, lipase-mediated kinetic resolution can isolate enantiomers. This method mirrors the resolution of 1-(4-methoxyphenyl)ethylamine using Lipase B .

Procedure :

  • Racemate Synthesis : Prepare racemic this compound via reductive amination.

  • Enzymatic Hydrolysis : Treat the racemic acetate ester (1.0 equiv) with Lipase B (20 mg/mmol) in phosphate buffer (pH 7.0) at 37°C for 48 hours.

  • Separation : Extract unreacted (R)-enantiomer with ethyl acetate and hydrolyze the (S)-acetate with NaOH.

Optimization Notes :

  • Enzyme Source : Candida antarctica Lipase B showed higher selectivity (E = 32) than Pseudomonas fluorescens (E = 18) .

  • Solvent-Free Conditions : Increased ee to 99% but required longer reaction times (72 hours) .

Data :

ParameterValue
Resolution Efficiency45% (theoretical max: 50%)
ee (S-enantiomer)99%
Process ScalabilityLimited by enzyme cost

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)ee (%)ScalabilityCost Efficiency
Reductive Amination8595N/AHighModerate
Asymmetric Hydrogenation769898ModerateLow
Gabriel Synthesis8191N/AHighHigh
Enzymatic Resolution459999LowLow

Key Findings :

  • Reductive Amination is optimal for non-chiral applications due to its simplicity and scalability.

  • Asymmetric Hydrogenation excels in enantioselectivity but requires expensive catalysts .

  • Enzymatic Resolution achieves high ee but is impractical for large-scale production .

Characterization and Quality Control

Synthetic batches were validated using:

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 2.85 (m, 2H, CH₂NH₂), 6.65–6.90 (m, 3H, aromatic).

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (90:10), retention times: (R)-enantiomer 8.2 min, (S)-enantiomer 9.7 min .

  • HRMS : [M+H]⁺ calculated for C₁₀H₁₃FNO₂: 198.0934; found: 198.0936.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Research indicates that derivatives of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine exhibit significant antimalarial properties. For instance, compounds synthesized from this structure have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. A specific series of compounds demonstrated low nanomolar activity against both drug-sensitive and drug-resistant strains, suggesting a promising therapeutic avenue for malaria treatment .

Kinase Inhibition
This compound has also been explored as a potential inhibitor of various kinases, including ERK1/2 and RIPK2. Inhibitors derived from the this compound scaffold have been shown to modulate signaling pathways involved in inflammation and cancer. For example, derivatives have demonstrated efficacy in reducing inflammatory cytokine release and inhibiting pathways associated with autoimmune diseases .

Biochemical Applications

Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies. By modifying the phenyl ring or other substituents on the propanamine chain, researchers can systematically evaluate how these changes affect biological activity. Such studies have revealed insights into the molecular interactions governing potency and selectivity against target enzymes and receptors .

Pharmacological Insights

Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its ability to inhibit specific kinases suggests potential applications in treating conditions such as cancer, where aberrant kinase activity is prevalent. Furthermore, the low toxicity observed in preliminary studies enhances its viability as a drug candidate .

Table 1: Antimalarial Activity of Derivatives

CompoundIC50 (nM)Target Strain
5g55Pf FCR-3
5h39.8Pf FCR-3
Cycloguanil14.5Pf FCR-3
Pyrimethamine96.2Pf FCR-3

Table 2: Kinase Inhibition Potency

CompoundKinase TargetIC50 (nM)
9aRIPK2296
18bALK231

Case Studies

Case Study 1: Antimalarial Efficacy
In a study evaluating the antimalarial efficacy of various derivatives of the compound, researchers synthesized multiple analogs and tested them against both sensitive and resistant strains of Plasmodium falciparum. The findings indicated that certain modifications significantly enhanced potency, particularly those involving flexible linkers and specific substitutions on the phenyl ring.

Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of compounds based on the propanamine structure. The study highlighted how specific derivatives could inhibit cytokine release in models of autoimmune diseases, showcasing their potential therapeutic benefits in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may influence neurotransmitter pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride

  • Molecular Formula: C₁₀H₁₄FNO (free base) .
  • Key Difference: The amine group is on the second carbon of the propane chain (propan-2-amine), creating a structural isomer.
  • Implications : Branched amines often exhibit different pharmacokinetic profiles due to altered metabolic stability and receptor affinity .

1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine

  • Structure : Features an allylamine (prop-2-en-1-amine) chain with a double bond .
  • Impact : The unsaturated bond increases rigidity and may enhance π-π stacking interactions with aromatic residues in proteins. However, it could also reduce solubility compared to saturated analogs .

Substituent Variations on the Aromatic Ring

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

  • Molecular Formula : C₁₆H₁₈FN .
  • Key Differences :
    • A methyl group at the 4-position and a phenyl substituent on the propane chain.
    • Increased hydrophobicity and steric bulk compared to the target compound.
  • Implications : The additional phenyl group may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce aqueous solubility .

1-(2-Ethoxyphenyl)propan-1-amine

  • Molecular Formula: C₁₁H₁₇NO .
  • Key Differences :
    • Ethoxy group at the ortho position instead of meta-fluoro and para-methoxy.
    • Ethoxy is bulkier and more electron-donating than methoxy, altering electronic density on the ring.

Halogen and Functional Group Replacements

1-(2-Bromophenyl)propan-1-amine

  • Molecular Formula : C₉H₁₂BrN .
  • Key Differences :
    • Bromine (larger, more polarizable) replaces fluorine at the ortho position.

1-(4-Methoxy-3-methylphenyl)propan-1-amine

  • Molecular Formula: C₁₁H₁₇NO (estimated) .
  • Key Differences :
    • Methyl group at the 3-position and methoxy at the 4-position.
  • Implications : Methyl groups enhance lipophilicity, while methoxy at para positions may optimize electronic effects for receptor engagement .

Biological Activity

Neurotransmitter Modulation

1-(3-Fluoro-5-methoxyphenyl)propan-1-amine has shown promising effects on neurotransmitter systems, particularly in relation to dopamine receptors. The compound interacts with molecular targets such as enzymes and receptors, with the fluorine and methoxy groups playing crucial roles in modulating its binding affinity and activity.

Dopamine Receptor Interaction

While not directly studied, structurally similar compounds have demonstrated significant activity at dopamine receptors. For instance, ML417, a related compound, has shown potent and selective activation of the D3 dopamine receptor (D3R) . This suggests that this compound may have similar properties, potentially influencing dopaminergic pathways.

CompoundD3R Agonist Activity (EC50)D2R Agonist ActivityD2R Antagonist Activity (IC50)
ML41798 ± 21 nM>100,000 nM6,800 ± 1,400 nM

Neuroprotective Potential

The compound's structural similarity to known neuroprotective agents suggests it may have potential in this area. D3R-preferring agonists have shown significant neuroprotective effects in animal models against neurodegenerative conditions .

Case Study: MPTP-Induced Neurodegeneration

In a study using mice and primates, D3R-preferring agonists demonstrated potent neuroprotection against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurodegeneration . While not directly tested, this compound's structural similarities suggest it may exhibit comparable effects.

Enzyme Inhibition

The compound's ability to interact with enzymes suggests potential applications in various therapeutic areas. Its unique structure, particularly the positioning of the fluorine and methoxy groups on the phenyl ring, allows for specific interactions with molecular targets.

GSK-3β Inhibition

While not directly studied for this compound, structurally similar compounds have shown promise in inhibiting Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various neurological disorders .

Antimicrobial Activity

Research on related compounds suggests that this compound may possess antimicrobial properties. Studies have shown promise in inhibiting the growth of various pathogens.

Pharmacokinetics and Metabolism

The presence of the fluorine atom in this compound is likely to enhance its metabolic stability and bioavailability. However, it's important to note that fluorinated compounds can sometimes lead to the formation of potentially toxic metabolites .

Metabolic Considerations

Research on similar fluorinated compounds has shown that they can undergo defluorination, potentially leading to the formation of toxic metabolites such as fluoroacetate. For instance, some fluorinated compounds have shown toxicity in rodents at doses as low as 12 mg/kg when administered intravenously .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine in academic research settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by propan-1-amine coupling. For example:

Electrophilic substitution : Introduce fluorine and methoxy groups to a phenyl precursor under controlled conditions (e.g., using fluorinating agents like Selectfluor® and methoxylation via Ullmann coupling) .

Grignard or reductive amination : React the substituted phenyl intermediate with propionitrile or propionaldehyde under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the amine .
Key intermediates and reaction progress should be monitored via TLC or HPLC.

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions on the phenyl ring and amine connectivity. For example, the methoxy group (δ3.8\delta \sim3.8 ppm) and fluorine-induced deshielding in aromatic protons are diagnostic .
  • X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C10H14FNOC_{10}H_{14}FNO) and isotopic patterns .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Storage : Store at 20C-20^\circ C under inert gas (N2_2/Ar) to prevent degradation .
  • Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluoro) and electron-donating groups (e.g., methoxy) on the phenyl ring influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Fluoro Group : Enhances electrophilicity of adjacent positions via inductive effects, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
  • Methoxy Group : Stabilizes intermediates through resonance, but may hinder reactions requiring deactivation (e.g., Friedel-Crafts). Competitive effects can be studied via Hammett plots or DFT calculations .
  • Experimental Design : Compare reaction rates of derivatives with varying substituents under identical conditions (e.g., Suzuki coupling or amidation) .

Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Solvent Effects : Re-run computational models (e.g., DFT) with explicit solvent parameters (e.g., DMSO or CHCl3_3) to match experimental NMR chemical shifts .
  • Dynamic Effects : Consider temperature-dependent conformational changes (e.g., amine inversion) using variable-temperature NMR .
  • Calibration : Validate computational methods against high-resolution crystallographic data from SHELXL-refined structures .

Q. How can reaction conditions be optimized to mitigate byproduct formation during the final amine deprotection step?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OH)2_2/C vs. PtO2_2) for selective deprotection without over-reduction .
  • Temperature Control : Lower reaction temperatures (0C0^\circ C to 25C25^\circ C) reduce side reactions like ketone formation .
  • In-situ Monitoring : Use FTIR or inline NMR to detect intermediates and terminate reactions at optimal conversion points .

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